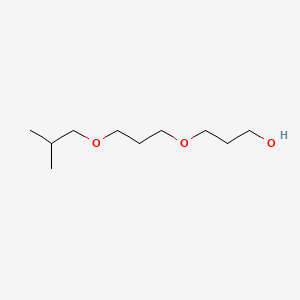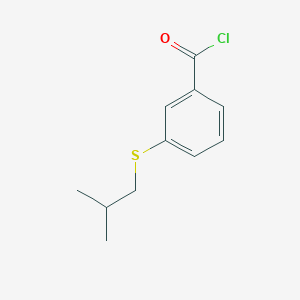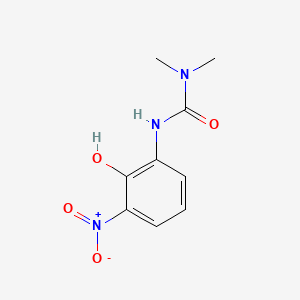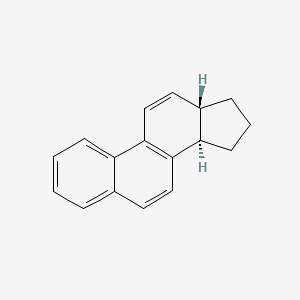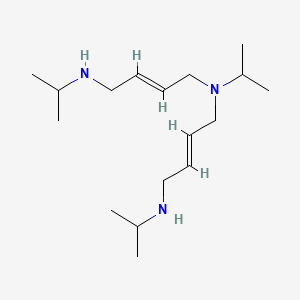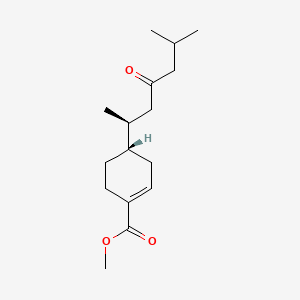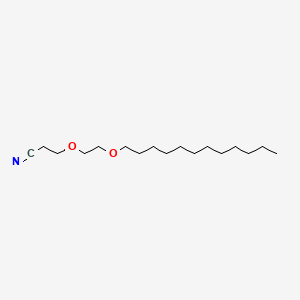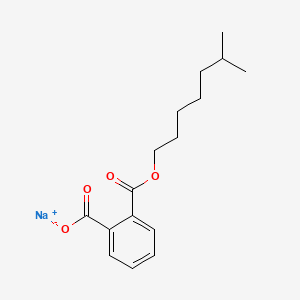
Sodium isooctyl phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium isooctyl phthalate is a chemical compound belonging to the family of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, in particular, is used in various industrial applications due to its effective plasticizing properties.
準備方法
Synthetic Routes and Reaction Conditions: Sodium isooctyl phthalate is synthesized through the esterification of phthalic anhydride with isooctyl alcohol in the presence of a catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and isooctyl alcohol are continuously fed. The reaction mixture is heated and stirred to promote esterification. After the reaction is complete, the mixture is neutralized with sodium hydroxide, and the product is purified through distillation and filtration processes to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Sodium isooctyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and isooctyl alcohol.
Oxidation: Under oxidative conditions, this compound can be oxidized to form phthalic acid derivatives.
Substitution: this compound can undergo substitution reactions where the isooctyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Alkyl or aryl halides in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: Phthalic acid and isooctyl alcohol.
Oxidation: Phthalic acid derivatives.
Substitution: Various alkyl or aryl phthalates.
科学的研究の応用
Sodium isooctyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its toxicokinetics and metabolism.
Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants.
作用機序
The mechanism of action of sodium isooctyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen and androgen receptors. This binding can lead to altered gene expression and disruption of normal hormonal functions. Additionally, this compound can be metabolized into various metabolites that may exert toxic effects on different tissues and organs.
類似化合物との比較
Di-isononyl phthalate: Another phthalate used as a plasticizer with similar properties.
Di-2-ethylhexyl phthalate: A widely used plasticizer with similar applications but different molecular structure.
Diisodecyl phthalate: A high-molecular-weight phthalate used in similar industrial applications.
Uniqueness: Sodium isooctyl phthalate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its sodium salt form enhances its solubility in water, making it suitable for applications where water solubility is required. Additionally, its specific molecular structure allows for unique interactions with biological systems, contributing to its distinct toxicological profile.
特性
CAS番号 |
94248-71-2 |
|---|---|
分子式 |
C16H21NaO4 |
分子量 |
300.32 g/mol |
IUPAC名 |
sodium;2-(6-methylheptoxycarbonyl)benzoate |
InChI |
InChI=1S/C16H22O4.Na/c1-12(2)8-4-3-7-11-20-16(19)14-10-6-5-9-13(14)15(17)18;/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,18);/q;+1/p-1 |
InChIキー |
FBHDGNOSRSDXNN-UHFFFAOYSA-M |
正規SMILES |
CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


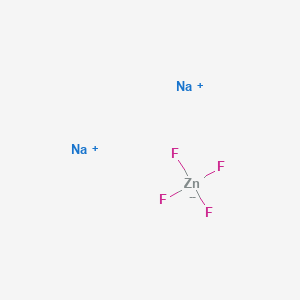

![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
